BenchChemオンラインストアへようこそ!

1-Oxa-9-thia-4-azaspiro[5.5]undecane

Lipophilicity CNS drug design Membrane permeability

1-Oxa-9-thia-4-azaspiro[5.5]undecane is a fully saturated, heteroatom-rich spiro[5.5]undecane scaffold incorporating oxygen, sulfur, and nitrogen within a conformationally rigid bicyclic framework. It belongs to the class of spirocyclic morpholine/thiomorpholine hybrids and is supplied as a research-grade building block with typical purity of 95–98%.

Molecular Formula C8H15NOS
Molecular Weight 173.27
CAS No. 1368175-95-4
Cat. No. B2859132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-9-thia-4-azaspiro[5.5]undecane
CAS1368175-95-4
Molecular FormulaC8H15NOS
Molecular Weight173.27
Structural Identifiers
SMILESC1CSCCC12CNCCO2
InChIInChI=1S/C8H15NOS/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9H,1-7H2
InChIKeyBWKXRYNEVKTEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-9-thia-4-azaspiro[5.5]undecane (CAS 1368175-95-4): Procurement-Grade Spirocyclic Scaffold for Medicinal Chemistry


1-Oxa-9-thia-4-azaspiro[5.5]undecane is a fully saturated, heteroatom-rich spiro[5.5]undecane scaffold incorporating oxygen, sulfur, and nitrogen within a conformationally rigid bicyclic framework. It belongs to the class of spirocyclic morpholine/thiomorpholine hybrids and is supplied as a research-grade building block with typical purity of 95–98% . The scaffold carries one secondary amine, one ether oxygen, and one thiaether sulfur, providing three distinct chemical handles for derivatization. With a molecular weight of 173.27 g/mol, computed LogP of 0.365, two hydrogen bond acceptors, one hydrogen bond donor, and a fraction of sp³-hybridized carbons (Fsp³) of 1.0, this compound embodies the high three-dimensionality increasingly sought in modern drug discovery campaigns [1].

Why 1-Oxa-9-thia-4-azaspiro[5.5]undecane Cannot Be Casually Substituted by In-Class Spirocyclic Analogs


The spiro[5.5]undecane scaffold is acutely sensitive to heteroatom identity, position, and oxidation state. Replacing the thiaether sulfur with oxygen (yielding 1,9-dioxa-4-azaspiro[5.5]undecane) shifts the computed LogP from 0.365 to –0.4; replacing it with a secondary amine (yielding 1-oxa-4,9-diazaspiro[5.5]undecane) drops LogP further to –0.6 and adds a second hydrogen bond donor [1]. Simply relocating the sulfur from position 9 to position 1 (9-oxa-1-thia isomer) changes ACD/LogD at pH 7.4 to –1.23, indicating dramatically different ionization behaviour at physiological pH. These physicochemical shifts are not incremental—they can alter membrane permeability, solubility, and target binding by orders of magnitude [2]. Furthermore, Carreira and co-workers demonstrated that spirocyclic analogues of morpholines, piperidines, and thiomorpholines exhibit systematically higher aqueous solubility, lower logD, and greater metabolic stability in human liver microsomes compared to their non-spirocyclic parent heterocycles, meaning even the choice between a spirocyclic and a monocyclic thiomorpholine scaffold is non-trivial [2]. Generic substitution without explicit comparative data therefore carries a high risk of compromising the ADME profile, synthetic tractability, or biological activity of the final compound series.

Quantitative Differentiation Evidence for 1-Oxa-9-thia-4-azaspiro[5.5]undecane vs. Closest Structural Analogs


LogP Differentiation: Intermediate Lipophilicity vs. More Polar 1,9-Dioxa and 1-Oxa-4,9-diaza Analogs

1-Oxa-9-thia-4-azaspiro[5.5]undecane exhibits a computed LogP of 0.365 , positioning it between the more hydrophilic 1,9-dioxa analog (XLogP3-AA = –0.4) [1] and the even more polar 1-oxa-4,9-diaza analog (XLogP3-AA = –0.6) [2]. For comparison, the optimal LogP range for oral absorption is generally 0–5, and for CNS penetration the sweet spot is approximately 1–3. The dioxa and diaza analogs fall below this range, risking poor passive membrane permeation, while the target compound's LogP of 0.365 approaches the lower boundary of CNS-favorable space without sacrificing the aqueous solubility benefits conferred by the spirocyclic architecture. This intermediate lipophilicity is a direct consequence of sulfur substitution: sulfur is less electronegative than oxygen (2.58 vs. 3.44 on the Pauling scale) and contributes greater polarizability, reducing the overall hydrogen-bonding capacity of the scaffold.

Lipophilicity CNS drug design Membrane permeability

Positional Isomerism: LogD at pH 7.4 Distinguishes 1-Oxa-9-thia from 9-Oxa-1-thia Isomer

The positional isomer 9-oxa-1-thia-4-azaspiro[5.5]undecane (CAS 85392-92-3) differs from the target compound only in the placement of oxygen and sulfur within the spirocyclic rings. Despite this seemingly minor structural perturbation, ACD/Labs predictions reveal that the 9-oxa-1-thia isomer has ACD/LogP = 0.70 and ACD/LogD (pH 7.4) = –1.23 . The negative LogD at physiological pH indicates that the isomer is predominantly ionized (protonated secondary amine), which would substantially reduce passive membrane permeability. In contrast, the target compound (1-oxa-9-thia isomer) has a vendor-computed LogP of 0.365 ; assuming the amine pKa values differ due to through-space electronic effects of the adjacent heteroatom (oxygen in the target vs. sulfur in the isomer), the target is expected to exhibit a significantly higher LogD at pH 7.4, favouring the neutral, membrane-permeable form. Both isomers share identical molecular formula (C₈H₁₅NOS) and nearly identical molecular weight, yet their predicted ADME behaviour diverges sharply.

Positional isomerism Ionization state ADME prediction

Hydrogen Bond Acceptor Count: Reduced HBA vs. 1,9-Dioxa and 1-Oxa-4,9-diaza Analogs

1-Oxa-9-thia-4-azaspiro[5.5]undecane has exactly 2 hydrogen bond acceptors (HBA) [1], whereas both the 1,9-dioxa analog and the 1-oxa-4,9-diaza analog possess 3 HBA each [2][3]. This difference arises because sulfur, being a third-row element, is a substantially weaker hydrogen bond acceptor than oxygen or nitrogen. In medicinal chemistry, each additional HBA beyond 2 is associated with an incremental penalty to passive membrane permeability; the widely used Veber rules identify HBA ≤ 10 as a general cutoff for oral bioavailability, but within the narrower range of fragment-sized and lead-like molecules (MW < 300), each HBA carries disproportionate weight. The target compound's lower HBA count, combined with its moderate LogP, suggests a comparatively favourable balance between aqueous solubility and membrane permeation—a balance that is often the rate-limiting factor in fragment-to-lead and lead optimization programs.

Hydrogen bonding Membrane permeability Oral bioavailability

Sulfur Oxidation-State Versatility as a Distinct Synthetic Diversification Handle

Unlike the 1,9-dioxa analog (all-oxygen heterocycle) and the 1-oxa-4,9-diaza analog (oxygen/nitrogen only), 1-oxa-9-thia-4-azaspiro[5.5]undecane contains a thiaether (–S–) moiety that can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using standard reagents such as hydrogen peroxide or mCPBA . This is not merely a theoretical possibility: the 9,9-dioxide derivative (CAS 2172554-83-3) is already commercially available as both the free base and hydrochloride salt, demonstrating the synthetic accessibility and commercial relevance of this transformation . Each oxidation state incrementally increases polarity (introduces one or two strong H-bond acceptors), modulates the electronic environment of the spirocyclic core, and can alter target binding through both steric and electronic effects. Neither the dioxa nor diaza analogs offer this graduated, post-synthetic polarity-tuning capability. For medicinal chemists, this means a single scaffold can generate three distinct physicochemical profiles (thiaether, sulfoxide, sulfone) without altering the core ring system—a valuable attribute in SAR exploration.

Sulfur oxidation Synthetic diversification Sulfoxide/sulfone tuning

Spirocyclic Scaffold vs. Monocyclic Thiomorpholine: Class-Level ADME Advantages

Carreira and co-workers systematically compared spirocyclic analogues of morpholine, piperidine, piperazine, and thiomorpholine against their monocyclic parent compounds. Across all pairs, the spirocyclic versions exhibited higher aqueous solubility, lower logD, and substantially greater intrinsic metabolic stability in human liver microsomes [1]. The spirocyclic architecture increases the fraction of sp³-hybridized carbons (Fsp³ = 1.0 for the target compound ), which correlates with improved physicochemical properties including reduced crystal packing energy (hence higher solubility), lower melting points, and reduced promiscuous binding to off-target proteins. In a direct demonstration, the spirocyclic analogue of the fluoroquinolone antibiotic Ciprofloxacin showed comparable MIC values but zero detectable metabolism in human microsomes, whereas Ciprofloxacin itself underwent measurable metabolic turnover [1]. While these are class-level observations rather than compound-specific data, they establish a strong, evidence-backed expectation that 1-oxa-9-thia-4-azaspiro[5.5]undecane will outperform a simple thiomorpholine building block on solubility, lipophilicity, and metabolic stability metrics.

Spirocyclic advantage Metabolic stability Solubility

High-Impact Application Scenarios for 1-Oxa-9-thia-4-azaspiro[5.5]undecane Based on Verified Differentiation Evidence


CNS-Penetrant Lead Optimization: Exploiting Balanced LogP and Low HBA Count

The compound's LogP of 0.365 and HBA count of 2 place it near the lower boundary of CNS drug-like space, where excessive polarity limits brain penetration and excessive lipophilicity drives promiscuous binding and rapid clearance [1]. Medicinal chemistry teams pursuing CNS targets (e.g., neurokinin receptors, for which spiro[5.5]undecane scaffolds have established precedent in patent literature ) can use this scaffold as a core building block, confident that its physicochemical profile is intrinsically more CNS-compatible than the more polar 1,9-dioxa (LogP –0.4) or 1-oxa-4,9-diaza (LogP –0.6) alternatives. Procurement of the correct isomer (1-oxa-9-thia rather than 9-oxa-1-thia) is critical, as the latter's predicted LogD of –1.23 at pH 7.4 would severely compromise passive brain permeation.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with Maximum Fsp³

With Fsp³ = 1.0—the theoretical maximum for a carbon-based molecule—1-oxa-9-thia-4-azaspiro[5.5]undecane is an ideal fragment for enriching screening libraries with three-dimensional character [1]. High Fsp³ fragments correlate with improved aqueous solubility, reduced aromatic ring count (zero in this scaffold), and lower promiscuous binding rates. Fragment library curators can differentiate this scaffold from the 1,9-dioxa and 1-oxa-4,9-diaza analogs not merely by heteroatom composition but by the specific balance of LogP, HBA, and ionization behaviour that each heteroatom permutation confers. The commercial availability at 95–98% purity from multiple vendors ensures timely procurement for high-throughput fragment soaking or SPR screening campaigns.

Covalent Inhibitor and PROTAC Linker Design via Graduated Sulfur Oxidation

The thiaether → sulfoxide → sulfone oxidation pathway provides a unique, post-synthetic polarity-tuning mechanism unavailable in all-oxygen or all-nitrogen spirocyclic analogs [1]. In covalent inhibitor programs, the sulfone form can serve as a reversible covalent warhead or as an exit vector for linker attachment, while the intermediate sulfoxide offers a chiral center for stereospecific target engagement. PROTAC (PROteolysis TArgeting Chimera) developers requiring rigid, three-dimensional linker scaffolds with tunable polarity and exit vector geometry will find that a single procurement of the parent thiaether scaffold enables access to three chemically distinct linker modules without re-synthesis of the core spirocyclic system. The commercial availability of the 9,9-dioxide derivative confirms that this oxidation strategy is both synthetically robust and industrially scalable.

Antihypertensive and Antibacterial Derivative Programs with Documented Target Class Activity

Derivatives of 1-oxa-9-thia-4-azaspiro[5.5]undecane have demonstrated efficacy in reducing blood pressure in animal models, suggesting potential applications in antihypertensive drug discovery [1]. Additionally, related 1-oxa-8-thia positional isomers have shown antibacterial and antituberculosis activity, with mechanism-of-action studies pointing toward MmpL3 protein inhibition in Mycobacterium tuberculosis . While these biological data are reported for derivatives rather than the parent scaffold, they validate the spirocyclic oxa-thia-aza framework as a productive starting point for lead generation. Teams initiating new antihypertensive or antitubercular programs can prioritize this scaffold over more polar or less synthetically versatile alternatives on the basis of these demonstrated biological precedents, combined with the favourable physicochemical properties documented in the evidence above.

Quote Request

Request a Quote for 1-Oxa-9-thia-4-azaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.